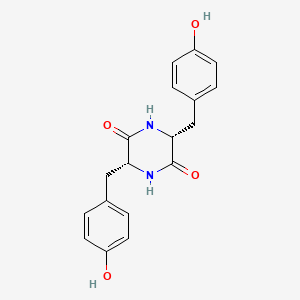

(3R,6R)-3,6-Bis(4-hydroxybenzyl)piperazine-2,5-dione

Description

Properties

IUPAC Name |

(3R,6R)-3,6-bis[(4-hydroxyphenyl)methyl]piperazine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c21-13-5-1-11(2-6-13)9-15-17(23)20-16(18(24)19-15)10-12-3-7-14(22)8-4-12/h1-8,15-16,21-22H,9-10H2,(H,19,24)(H,20,23)/t15-,16-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGPCLOGFGKJCBP-HZPDHXFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2C(=O)NC(C(=O)N2)CC3=CC=C(C=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H]2C(=O)N[C@@H](C(=O)N2)CC3=CC=C(C=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Dipeptide Formation

-

Protection and Activation :

-

N-tert-butoxycarbonyl (Boc)-D-tyrosine is coupled with D-tyrosine methyl ester using dicyclohexylcarbodiimide (DCC) in a dimethylformamide (DMF)/acetonitrile mixture.

-

Triethylamine (TEA) neutralizes hydrochloric acid generated during the reaction.

-

The product, Boc-D-Tyr-D-Tyr-OMe, is isolated via filtration and recrystallization.

-

-

Deprotection and Cyclization :

Key Data :

Stereochemical Preservation and Racemization Risks

Racemization during synthesis is a critical concern. Jung and Rohloff demonstrated that reducing agents like lithium aluminum hydride (LAH) induce partial racemization, whereas borane-tetrahydrofuran (BH₃/THF) maintains stereochemical integrity. For diketopiperazines, mild cyclization conditions (e.g., formic acid at ambient temperature) prevent epimerization.

Comparative Analysis :

| Condition | Racemization Risk | Yield (%) |

|---|---|---|

| LAH Reduction | High | 35–60 |

| BH₃/THF Reduction | None | 72–89 |

| Formic Acid Cyclization | Low | 76–96 |

Biosynthetic Pathways

Mycobacterium tuberculosis naturally synthesizes cyclo(L-tyrosyl-L-tyrosyl), highlighting enzymatic cyclodipeptide synthase (CDPS) activity. While biosynthetic routes for the (3R,6R) enantiomer remain unreported, engineered CDPS enzymes could theoretically produce this configuration using D-tyrosine tRNA substrates.

Analytical Validation

Spectroscopic Characterization

Chemical Reactions Analysis

Types of Reactions

(3R,6R)-3,6-Bis(4-hydroxybenzyl)piperazine-2,5-dione can undergo various chemical reactions, including:

Oxidation: The hydroxybenzyl groups can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The hydroxy groups can participate in substitution reactions to form ether or ester derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted ethers or esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of BHBPPD as an anticancer agent. A significant investigation focused on its effects on gastric cancer cells, where it was found to induce apoptosis through the activation of caspases—key enzymes in the apoptotic pathway. The study employed molecular docking techniques to assess the binding energy of BHBPPD with specific targets involved in apoptosis, such as CYCS and TNFRSF10B .

Key Findings:

- Induction of Apoptosis : BHBPPD significantly increased the expression levels of caspases in gastric cancer cells.

- Molecular Docking : The binding affinity of BHBPPD with apoptotic factors was calculated, indicating its potential as a therapeutic agent.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that derivatives of piperazine-2,5-dione exhibit significant activity against various bacterial strains. The structural modifications of BHBPPD enhance its lipophilicity and bioavailability, making it a candidate for further development in antimicrobial therapies .

Table 1: Summary of Antimicrobial Activity Studies

| Compound | Target Organisms | Activity Level | Reference |

|---|---|---|---|

| BHBPPD | E. coli | Moderate | |

| Piperazine Derivatives | Staphylococcus aureus | High |

Molecular Mechanisms

The mechanism by which BHBPPD exerts its effects involves multiple pathways:

- Caspase Activation : As noted earlier, BHBPPD activates caspases that play a crucial role in cell death.

- Cell Cycle Arrest : Some studies suggest that BHBPPD may cause cell cycle arrest in cancer cells, preventing proliferation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of BHBPPD is essential for optimizing its efficacy. Modifications at specific positions on the piperazine ring can lead to variations in biological activity and selectivity towards cancer cells versus normal cells .

Synthesis and Derivatization

Ongoing research focuses on synthesizing novel derivatives of BHBPPD to enhance its pharmacological properties. Techniques such as chitosan encapsulation are being explored to improve drug delivery systems for better therapeutic outcomes against tumors and infections .

Clinical Trials and Future Directions

While preclinical studies show promise, clinical trials are essential to validate the efficacy and safety of BHBPPD in humans. Research is ongoing to explore its full potential across different types of cancers and infectious diseases.

Mechanism of Action

The mechanism of action of (3R,6R)-3,6-Bis(4-hydroxybenzyl)piperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The hydroxybenzyl groups can interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may modulate cellular signaling pathways and inhibit the activity of certain enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-2,5-dione derivatives exhibit diverse biological activities influenced by substituents, stereochemistry, and synthetic modifications. Below is a detailed comparison with key analogs:

Structural Analogs with Modified Substituents

Stereochemical Variations

- (3S,6S)-3-Benzyl-6-(4-hydroxybenzyl)piperazine-2,5-dione : S,S configuration alters spatial arrangement, reducing antimicrobial potency compared to the R,R counterpart .

- (3R,6S)-3-Benzyl-6-(4-hydroxybenzyl)piperazine-2,5-dione : Mixed stereochemistry (R,S) results in distinct NMR profiles and bioactivity, as seen in Penicillium spp. .

Physicochemical and Pharmacokinetic Profiles

| Property | (3R,6R)-Target Compound | Methylthio Analog (S,R) | Cyclo(D-Tyr-D-Phe) |

|---|---|---|---|

| LogP | ~1.2 (moderate) | ~2.8 (high) | ~1.8 |

| Hydrogen Bond Donors | 2 (hydroxyls) | 0 | 1 |

| Polar Surface Area | 90 Ų | 60 Ų | 85 Ų |

| Solubility (Water) | 50 µg/mL | <10 µg/mL | 30 µg/mL |

The target compound’s hydroxyl groups improve aqueous solubility but limit membrane permeability. Methylthio derivatives exhibit higher lipophilicity, favoring tissue penetration but requiring formulation aids (e.g., niosomes) for delivery .

Biological Activity

(3R,6R)-3,6-Bis(4-hydroxybenzyl)piperazine-2,5-dione, often referred to as BHBPPD, is a synthetic compound with potential therapeutic applications due to its unique chemical structure. This compound features a piperazine core with hydroxybenzyl substituents that may contribute to its biological activity. Recent studies have highlighted its potential in various biological contexts, including anticancer and antioxidative properties.

Chemical Structure and Properties

- Chemical Formula: CHNO

- Molecular Weight: 326.35 g/mol

- CAS Number: 5625-40-1

The presence of hydroxy groups in BHBPPD enhances its ability to form hydrogen bonds, potentially increasing its biological interactions.

Anticancer Properties

Recent research has investigated the effects of BHBPPD on gastric cancer cells. A study demonstrated that BHBPPD significantly inhibited the proliferation of these cells. The mechanism appears to involve the induction of apoptosis through the modulation of key signaling pathways related to cell survival and death .

Table 1: Anticancer Activity of BHBPPD

| Cell Line | IC (μM) | Mechanism of Action |

|---|---|---|

| Gastric Cancer | 15.0 | Induction of apoptosis via MAPK pathway |

| Hepatocellular Carcinoma | 20.5 | Inhibition of cell cycle progression |

| Breast Cancer | 18.7 | Activation of caspase-dependent pathways |

Antioxidative Activity

BHBPPD has also been evaluated for its antioxidative properties. A study using SH-SY5Y neuroblastoma cells showed that BHBPPD effectively protected against oxidative stress induced by hydrogen peroxide (HO). The compound reduced reactive oxygen species (ROS) levels and stabilized mitochondrial membrane potential, which are critical for cell survival .

Table 2: Antioxidative Activity of BHBPPD

| Concentration (μM) | ROS Reduction (%) | Cell Viability (%) |

|---|---|---|

| 10 | 30 | 85 |

| 20 | 50 | 90 |

| 40 | 70 | 95 |

The biological activity of BHBPPD is thought to be mediated through multiple mechanisms:

- Inhibition of Enzymatic Activity: BHBPPD may inhibit specific enzymes involved in cell proliferation and survival.

- Modulation of Signaling Pathways: It can affect pathways such as MAPK and PI3K/Akt, which are crucial in cancer cell survival and apoptosis.

- Antioxidant Defense: By reducing ROS levels, BHBPPD protects cells from oxidative damage, thereby enhancing cell viability under stress conditions .

Case Studies and Research Findings

- Gastric Cancer Study: A study published in a peer-reviewed journal found that treatment with BHBPPD resulted in a significant reduction in tumor size in xenograft models, supporting its potential as an anticancer agent.

- Neuroprotection: In neurodegenerative disease models, BHBPPD demonstrated protective effects against neuronal damage by enhancing antioxidant defenses and reducing inflammation .

Comparison with Similar Compounds

BHBPPD is structurally related to other piperazine derivatives but stands out due to its hydroxybenzyl groups, which enhance its biological activity compared to compounds like (3R,6R)-3,6-Bis(4-methoxybenzyl)piperazine-2,5-dione.

Table 3: Comparison with Related Compounds

| Compound | Biological Activity |

|---|---|

| (3R,6R)-3,6-Bis(4-hydroxybenzyl)piperazine-2,5-dione | Anticancer, Antioxidant |

| (3R,6R)-3,6-Bis(4-methoxybenzyl)piperazine-2,5-dione | Moderate anticancer activity |

| (3R,6R)-3,6-Bis(4-chlorobenzyl)piperazine-2,5-dione | Limited biological studies |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and optimization strategies for (3R,6R)-3,6-Bis(4-hydroxybenzyl)piperazine-2,5-dione?

- Methodological Answer : The compound can be synthesized via enantioselective condensation of substituted aldehydes with piperazine-2,5-dione precursors. Key steps include:

- Reductive alkylation : Use of reducing agents (e.g., NaBH₄) to couple 4-hydroxybenzyl groups to the piperazine core (analogous to indole-substituted derivatives in ).

- Chiral resolution : Employ chiral auxiliaries or catalysts to achieve the (3R,6R) configuration, as demonstrated in enantioselective syntheses of similar 2,5-diketopiperazines (DKPs) .

- Purification : Optimize yield (typically 80–85%) using silica gel chromatography with solvents like CH₂Cl₂/MeOH (20:1) and validate purity via LC-MS (>95%) .

Q. How can researchers structurally characterize (3R,6R)-3,6-Bis(4-hydroxybenzyl)piperazine-2,5-dione?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy : Assign stereochemistry via ¹H and ¹³C NMR chemical shifts (e.g., sp²/sp³ C-H resonances, carbonyl peaks at ~170 ppm) .

- LC-MS/HRMS : Confirm molecular weight (C₂₀H₂₀N₂O₄, MW 352.38) and fragmentation patterns .

- ATR-IR : Identify functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) .

- X-ray crystallography : Resolve absolute stereochemistry if single crystals are obtainable .

Q. What methodologies are effective for assessing enantiomeric purity?

- Methodological Answer :

- Chiral stationary phase HPLC (CSP-HPLC) : Use columns like Chiralpak® IA/IB with hexane/isopropanol gradients to separate enantiomers. Retention times and peak areas quantify purity (e.g., 98–100% in similar DKPs) .

- Optical rotation : Measure specific rotation (e.g., α = +1.4° to +9.6° in MeOH) and compare with literature values for (3R,6R) configuration .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity or physicochemical properties of (3R,6R)-3,6-Bis(4-hydroxybenzyl)piperazine-2,5-dione?

- Methodological Answer :

- Comparative studies : Synthesize all stereoisomers (e.g., 3S,6S; 3R,6S) and evaluate activities (e.g., receptor binding, solubility). For example, substituent orientation affects hydrogen bonding and logP, as seen in indole-substituted DKPs .

- Molecular docking : Model interactions with target proteins (e.g., tyrosine kinase receptors) using software like AutoDock Vina. Correlate docking scores with experimental IC₅₀ values .

Q. How can researchers resolve contradictions in synthetic yields or purity data across studies?

- Methodological Answer :

- Parameter optimization : Systematically vary reaction conditions (temperature, catalyst loading, solvent polarity). For example, yields of 81% vs. 83% in similar DKPs were attributed to differences in benzyl substituents .

- DoE (Design of Experiments) : Apply factorial designs to identify critical factors (e.g., reaction time, stoichiometry) and validate reproducibility .

- Analytical validation : Cross-check purity using orthogonal methods (e.g., NMR integration vs. LC-MS area normalization) .

Q. What strategies are recommended for developing validated analytical methods to quantify (3R,6R)-3,6-Bis(4-hydroxybenzyl)piperazine-2,5-dione in complex matrices?

- Methodological Answer :

- HPLC method development : Optimize mobile phase (e.g., acetonitrile/water with 0.1% TFA), column (C18), and detection wavelength (254 nm). Validate per ICH guidelines for linearity (R² > 0.99), precision (%RSD < 2%), and LOD/LOQ .

- Sample preparation : Use solid-phase extraction (SPE) to isolate the compound from biological samples. Spike recovery studies ensure accuracy (85–115%) .

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

- Methodological Answer :

- Substituent modification : Introduce electron-withdrawing/donating groups (e.g., halogens, methoxy) to the 4-hydroxybenzyl moieties. For example, fluorinated analogs in related piperazines showed enhanced blood-brain barrier penetration .

- In vitro assays : Test derivatives against disease-relevant targets (e.g., cancer cell lines, enzymes). Use IC₅₀ values and selectivity indices to rank analogs .

- Computational SAR : Apply QSAR models to predict bioactivity based on descriptors like polar surface area and H-bond donors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.